molecular formula C8H5Cl3O B1446343 2,5-Dichloro-3-methylbenzoyl chloride CAS No. 1806304-08-4

2,5-Dichloro-3-methylbenzoyl chloride

Cat. No.: B1446343
CAS No.: 1806304-08-4
M. Wt: 223.5 g/mol
InChI Key: LNPHSTBXKRWVJU-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and a methyl group at the 3 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3-methylbenzoyl chloride can be synthesized through the chlorination of 3-methylbenzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the 2 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 2,5-dichloro-3-methylbenzyl alcohol.

    Oxidation Reactions: It can be oxidized to form 2,5-dichloro-3-methylbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2,5-dichloro-3-methylbenzamides, esters, and thioesters.

    Reduction: The major product is 2,5-dichloro-3-methylbenzyl alcohol.

    Oxidation: The major product is 2,5-dichloro-3-methylbenzoic acid.

Scientific Research Applications

2,5-Dichloro-3-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorobenzoyl chloride
  • 3,5-Dichlorobenzoyl chloride
  • 2,4-Dichlorobenzoyl chloride

Comparison

2,5-Dichloro-3-methylbenzoyl chloride is unique due to the presence of a methyl group at the 3 position, which can influence its reactivity and the types of reactions it undergoes. Compared to other dichlorobenzoyl chlorides, the methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.

Properties

IUPAC Name

2,5-dichloro-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPHSTBXKRWVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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